
N-(2-Iodophenyl)hepta-5,6-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)hepta-5,6-dienamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hepta-5,6-dienamide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)hepta-5,6-dienamide typically involves the coupling of 2-iodoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is often catalyzed by palladium complexes under mild conditions. For instance, the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes in the presence of ligands like 4,4’-di-tert-butyl-2,2’-bipyridine can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Iodophenyl)hepta-5,6-dienamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom or to modify the dienamide moiety.
Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Iodinated derivatives.
Reduction: Deiodinated products or modified dienamide structures.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(2-Iodophenyl)hepta-5,6-dienamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-(2-Iodophenyl)hepta-5,6-dienamide involves its interaction with various molecular targets. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in further transformations . The iodine atom plays a crucial role in these reactions by facilitating the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Dienamide A2: An analog of natural amides occurring in Echinacea, known for its cannabinomimetic properties.
N-(2-Iodophenyl)formamide: A related compound used in similar oxidative addition reactions.
Uniqueness: N-(2-Iodophenyl)hepta-5,6-dienamide is unique due to its hepta-5,6-dienamide moiety, which provides additional reactivity and potential for diverse chemical transformations compared to simpler iodophenyl compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
Propriétés
Numéro CAS |
920985-83-7 |
|---|---|
Formule moléculaire |
C13H14INO |
Poids moléculaire |
327.16 g/mol |
InChI |
InChI=1S/C13H14INO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |
Clé InChI |
SZASZGQMBSMSQC-UHFFFAOYSA-N |
SMILES canonique |
C=C=CCCCC(=O)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



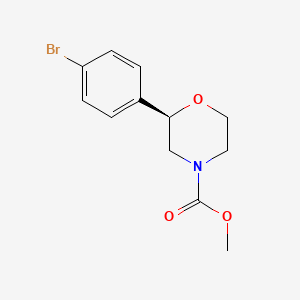
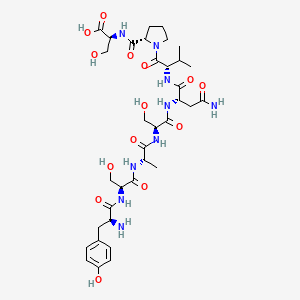
![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
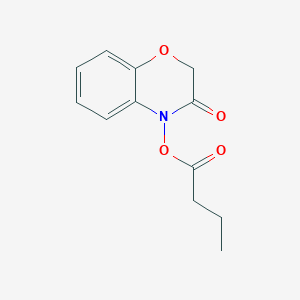
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)

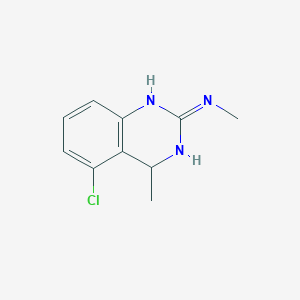
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
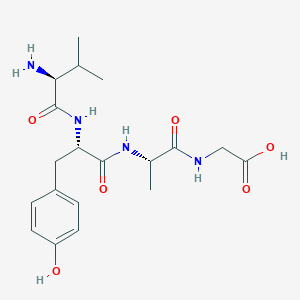
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)
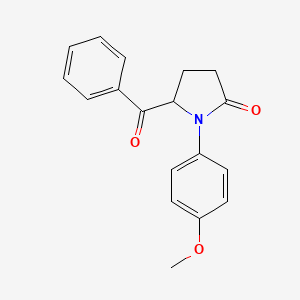
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)

